Pge1-EA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

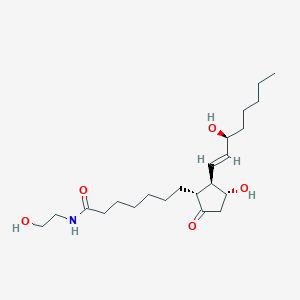

Prostaglandin E1 Ethanolamide is a synthetic analog of Prostaglandin E1, a naturally occurring prostaglandin with various physiological roles.

Wissenschaftliche Forschungsanwendungen

Prostaglandin E1-Ethanolamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Synthese und Reaktivität von Prostaglandin-Analoga zu untersuchen.

Biologie: Forscher verwenden es, um die biologischen Pfade zu untersuchen, die an Prostaglandinen und ihren Analoga beteiligt sind.

Medizin: Es hat potenzielle therapeutische Anwendungen, insbesondere in der Untersuchung seiner Auswirkungen auf Entzündungen und Schmerzen.

Industrie: Die Verbindung wird bei der Entwicklung von Arzneimitteln und anderen biologisch aktiven Verbindungen verwendet

5. Wirkmechanismus

Der Wirkmechanismus von Prostaglandin E1-Ethanolamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es ist bekannt, dass es die Expression von Zielgenen hemmt, die durch das GLI2-Protein induziert werden, darunter Gli1 und Ptch1, die am Tumorwachstum beteiligt sind . Diese Hemmung erfolgt durch die Modulation von Signalwegen, die die Genexpression und zelluläre Reaktionen regulieren.

Ähnliche Verbindungen:

Prostaglandin E1: Die Stammverbindung mit ähnlichen physiologischen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Prostaglandin E2-Ethanolamid: Ein weiteres Ethanolamid-Analogon mit unterschiedlichen biologischen Aktivitäten.

Anandamid: Das Ethanolamid von Arachidonsäure, das als Vorläufer bei der Synthese von Prostaglandin E2-Ethanolamid dient

Einzigartigkeit: Prostaglandin E1-Ethanolamid ist einzigartig aufgrund seiner spezifischen Interaktion mit GLI2-induzierten Signalwegen, was es zu einem wertvollen Werkzeug für die Untersuchung der Genexpression und der Hemmung des Tumorwachstums macht. Seine strukturellen Modifikationen bieten auch unterschiedliche pharmakologische Eigenschaften im Vergleich zu anderen Prostaglandin-Analoga .

Wirkmechanismus

Target of Action

Pge1-EA, also known as Alprostadil, is a chemically-identical synthetic form of prostaglandin E1 . It primarily targets the smooth muscles and blood vessels . In the context of erectile dysfunction, it targets the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries . For neonates with congenital heart defects, it targets the ductus arteriosus .

Mode of Action

This compound interacts with its targets to induce vasodilation and smooth muscle relaxation . When administered by intracavernosal injection or as an intraurethral suppository, this compound acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries . This results in swelling, elongation, and rigidity of the penis due to rapid arterial blood flow into the corpus cavernosum . In neonates with congenital heart defects, this compound is delivered by slow injection into a vein to open the ductus arteriosus until surgery can be carried out .

Biochemical Pathways

This compound is part of the prostaglandin group and is considered a stable prostaglandin . It is much more active in tissue under physiological conditions than other prostaglandins, such as prostacyclin . This compound is derived from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid . The membrane phospholipids contain arachidonic acid, a polyunsaturated fatty acid, consisting of 20 carbon atoms and four double bonds . It is released after stimuli and is a good substrate for the enzyme cyclooxygenase . From arachidonic acid, endoperoxides are formed and then finally a group of well-known prostaglandins, including thromboxane and prostacyclin .

Pharmacokinetics

The pharmacokinetics of this compound in patients undergoing dialysis are similar to those previously reported for healthy volunteers . Endogenous plasma levels of about 1 ng/L (this compound and PGEo) and 10 ng/L (15-keto-PGE0) and maximal plasma concentrations after a 2-hour infusion of about 11, 13, and 330 ng/L (this compound, PGE0, and 15-keto-PGE0, respectively) have been reported . There is no extraction of unchanged this compound and its metabolites during an intravenous infusion of alprostadil in parallel with haemodialysis .

Result of Action

The result of this compound’s action is primarily vasodilation and smooth muscle relaxation . In the context of erectile dysfunction, this leads to an erection sufficient for satisfactory sexual intercourse . For neonates with congenital heart defects, it allows the neonate to adequately oxygenate the blood until surgical intervention can correct the defect .

Biochemische Analyse

Biochemical Properties

PGE1-EA, like its parent compound PGE1, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) . The membrane phospholipids contain AA, a polyunsaturated fatty acid, consisting of 20 carbon atoms and four double bonds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, PGE1 has been shown to reduce the apoptosis of renal tubular cells in diabetic kidney disease (DKD) rats . It is reasonable to hypothesize that this compound may have similar effects.

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of PGE1. PGE1 has been shown to suppress the c-Jun N-terminal kinase (JNK) and the mitochondrial apoptosis-related protein expressions such as Bim, Bax, caspase-3 and cleaved caspase-3 .

Temporal Effects in Laboratory Settings

Given the stability of PGE1 , it is plausible that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as PGE1. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) . It is involved in the formation of endoperoxides and a group of well-known PGs, including thromboxane, the platelet aggregating and smooth muscle contracting agent, and PGI2, which has the opposite biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prostaglandin E1 Ethanolamide is synthesized through the ethanolamine-amide analog of Prostaglandin E1. The synthesis involves the conversion of arachidonic acid ethanolamide (anandamide) to Prostaglandin E2 Ethanolamide via cyclooxygenase-2 (COX-2) enzyme . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of Prostaglandin E1 Ethanolamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification through chromatography and crystallization to obtain a high-purity product suitable for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin E1-Ethanolamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in dem Molekül vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen verändern, was möglicherweise die biologische Aktivität der Verbindung beeinflusst.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, wodurch die Eigenschaften der Verbindung modifiziert werden.

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise bestimmte Lösungsmittel, Temperaturen und Katalysatoren, um diese Reaktionen zu erleichtern .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion zu Alkoholen führen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen führen .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin E1: The parent compound with similar physiological effects but different pharmacokinetic properties.

Prostaglandin E2 Ethanolamide: Another ethanolamide analog with distinct biological activities.

Anandamide: The ethanolamide of arachidonic acid, which serves as a precursor in the synthesis of Prostaglandin E2 Ethanolamide

Uniqueness: Prostaglandin E1 Ethanolamide is unique due to its specific interaction with GLI2-induced pathways, making it a valuable tool for studying gene expression and tumor growth inhibition. Its structural modifications also provide distinct pharmacological properties compared to other prostaglandin analogs .

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17-,18+,19+,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQFDRCTTQBTCE-RCDOCOITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)NCCO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.